molecular formula C9H17NO3 B587447 N-Acetyl-2-methylnorleucine CAS No. 147254-04-4

N-Acetyl-2-methylnorleucine

Cat. No.: B587447
CAS No.: 147254-04-4
M. Wt: 187.239
InChI Key: DKMKVQTXFOZNBR-UHFFFAOYSA-N
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Description

N-Acetyl-2-methylnorleucine (CAS: 147254-04-4) is a chemically modified amino acid derivative characterized by an acetylated amino group and a methyl branch at the 2-position of the norleucine backbone. Its molecular formula is C₉H₁₇NO₃, with a molecular weight of 187.24 g/mol . The compound’s systematic name is 2-Acetamido-2-methylhexanoic acid, and its InChI string (1S/C9H17NO3/c1-4-5-6-9(3,8(12)13)10-7(2)11/h4-6H2,1-3H3,(H,10,11)(H,12,13)/t9-/m0/s1) confirms the stereochemistry and structural arrangement . This molecule is utilized in peptide synthesis and biochemical studies, where its methyl branch and acetyl group influence steric properties and solubility.

Properties

CAS No.

147254-04-4

Molecular Formula

C9H17NO3

Molecular Weight

187.239

IUPAC Name

2-acetamido-2-methylhexanoic acid

InChI

InChI=1S/C9H17NO3/c1-4-5-6-9(3,8(12)13)10-7(2)11/h4-6H2,1-3H3,(H,10,11)(H,12,13)

InChI Key

DKMKVQTXFOZNBR-UHFFFAOYSA-N

SMILES

CCCCC(C)(C(=O)O)NC(=O)C

Synonyms

Norleucine, N-acetyl-2-methyl-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Acetylnorleucine

N-Acetylnorleucine (CAS: Not explicitly provided; systematic name: 2-Acetamidohexanoic acid) is a closely related compound with the molecular formula C₈H₁₅NO₃ and a molecular weight of 173.21 g/mol . Unlike N-Acetyl-2-methylnorleucine, it lacks the methyl branch at the 2-position, resulting in a straight-chain structure.

Key Differences:
Property This compound N-Acetylnorleucine
Molecular Formula C₉H₁₇NO₃ C₈H₁₅NO₃
Molecular Weight 187.24 g/mol 173.21 g/mol
Structural Feature 2-methyl branch Straight-chain
Hydrophobicity Higher (due to methyl) Lower

This structural modification also enhances hydrophobicity, impacting solubility in aqueous environments .

Analytical Characterization

Both compounds are analyzed using advanced mass spectrometry (MS) techniques. N-Acetylnorleucine has been characterized via high-resolution Q Exactive Orbitrap instrumentation, with curated mass spectral data available in databases . While similar methods likely apply to this compound, its methyl branch may produce distinct fragmentation patterns in MS, aiding differentiation .

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